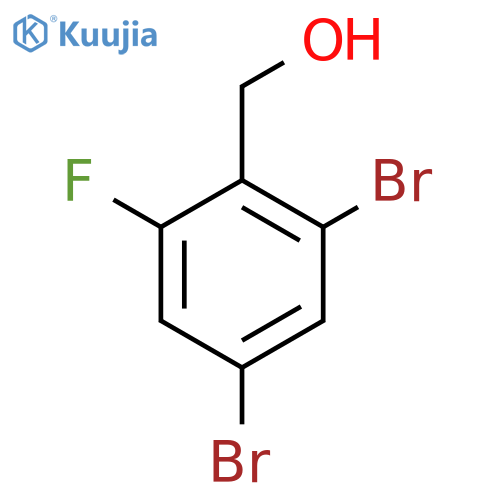

Cas no 497181-22-3 (2,4-Dibromo-6-fluorobenzyl alcohol)

497181-22-3 structure

商品名:2,4-Dibromo-6-fluorobenzyl alcohol

CAS番号:497181-22-3

MF:C7H5Br2FO

メガワット:283.920404195786

CID:4978083

2,4-Dibromo-6-fluorobenzyl alcohol 化学的及び物理的性質

名前と識別子

-

- 2,4-Dibromo-6-fluorobenzyl alcohol

- (2,4-dibromo-6-fluorophenyl)methanol

-

- インチ: 1S/C7H5Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2

- InChIKey: RRQJXMYJDDHRFT-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=C(C=1CO)F)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 134

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 20.2

2,4-Dibromo-6-fluorobenzyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013015321-1g |

2,4-Dibromo-6-fluorobenzyl alcohol |

497181-22-3 | 97% | 1g |

$1445.30 | 2023-09-01 | |

| Apollo Scientific | PC0744-250mg |

2,4-Dibromo-6-fluorobenzyl alcohol |

497181-22-3 | 95% | 250mg |

£70.00 | 2025-02-19 | |

| Alichem | A013015321-250mg |

2,4-Dibromo-6-fluorobenzyl alcohol |

497181-22-3 | 97% | 250mg |

$499.20 | 2023-09-01 | |

| Apollo Scientific | PC0744-1g |

2,4-Dibromo-6-fluorobenzyl alcohol |

497181-22-3 | 95% | 1g |

£210.00 | 2025-02-19 | |

| 1PlusChem | 1P01KFWM-5g |

2,4-Dibromo-6-fluorobenzyl alcohol |

497181-22-3 | 5g |

$1129.00 | 2024-05-01 | ||

| Aaron | AR01KG4Y-5g |

2,4-Dibromo-6-fluorobenzyl alcohol |

497181-22-3 | 95% | 5g |

$938.00 | 2025-02-17 | |

| Apollo Scientific | PC0744-5g |

2,4-Dibromo-6-fluorobenzyl alcohol |

497181-22-3 | 95% | 5g |

£740.00 | 2025-02-19 | |

| Alichem | A013015321-500mg |

2,4-Dibromo-6-fluorobenzyl alcohol |

497181-22-3 | 97% | 500mg |

$815.00 | 2023-09-01 | |

| 1PlusChem | 1P01KFWM-250mg |

2,4-Dibromo-6-fluorobenzyl alcohol |

497181-22-3 | 250mg |

$137.00 | 2024-05-01 | ||

| 1PlusChem | 1P01KFWM-1g |

2,4-Dibromo-6-fluorobenzyl alcohol |

497181-22-3 | 1g |

$337.00 | 2024-05-01 |

2,4-Dibromo-6-fluorobenzyl alcohol 関連文献

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

497181-22-3 (2,4-Dibromo-6-fluorobenzyl alcohol) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量